molecular formula C21H24ClN3O3 B15103531 N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide

Cat. No.: B15103531
M. Wt: 401.9 g/mol
InChI Key: MCWQCDJUYUPSJB-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[44]non-2-yl)propanamide is a complex organic compound that features an indole moiety, a spirocyclic structure, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide is unique due to its combination of an indole moiety, a spirocyclic structure, and a propanamide group, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C21H24ClN3O3

Molecular Weight

401.9 g/mol

IUPAC Name

N-[2-(4-chloroindol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)propanamide

InChI

InChI=1S/C21H24ClN3O3/c22-16-4-3-5-17-15(16)6-11-24(17)13-10-23-18(26)7-12-25-19(27)14-21(20(25)28)8-1-2-9-21/h3-6,11H,1-2,7-10,12-14H2,(H,23,26)

InChI Key

MCWQCDJUYUPSJB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)CCC(=O)NCCN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

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